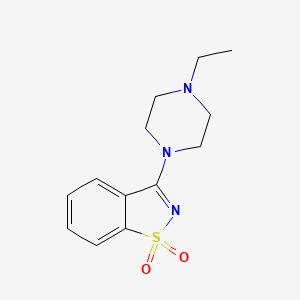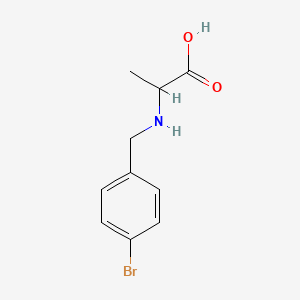
3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler analog without the piperazine moiety.
Piperazine: A basic structure that forms the backbone of many pharmaceutical compounds.
Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.
Uniqueness
3-(4-Ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide is unique due to its combined structural features, which confer specific chemical and biological properties. The presence of both the benzothiazole and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17N3O2S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H17N3O2S/c1-2-15-7-9-16(10-8-15)13-11-5-3-4-6-12(11)19(17,18)14-13/h3-6H,2,7-10H2,1H3 |
Clave InChI |
RWIZTNZTVKIJDP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490197.png)
![4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B12490199.png)
![N-(2-chlorophenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490206.png)
![{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B12490212.png)
![11-(4-oxo-4H-chromen-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12490220.png)
![{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490227.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12490229.png)

![N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490256.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12490262.png)

![Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490286.png)

